molecular formula C17H15N3O5 B2591452 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1170238-22-8

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2591452
CAS No.: 1170238-22-8
M. Wt: 341.323
InChI Key: OQIGVYIOLKJWNS-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule designed for research applications, incorporating a 1,3,4-oxadiazole core linked to a benzo[1,3]dioxole moiety. The 1,3,4-oxadiazole scaffold is recognized in medicinal chemistry as a bioisostere for esters and amides, capable of enhancing metabolic stability and influencing a compound's interaction with biological targets through hydrogen bonding . Compounds featuring the benzo[1,3]dioxol-5-yl group, similar to the structure of natural products like piperanine , are frequently explored for their potential pharmacological properties. This specific molecular architecture suggests its primary research value lies in the investigation of novel bioactive agents. In particular, 1,3,4-oxadiazole derivatives are actively studied for their cytotoxic properties against tumor cell lines, with some hybrids demonstrating promising selective antitumor activity in preclinical models . The integration of these pharmacophores makes this compound a candidate for use in chemical biology and drug discovery research, particularly in projects aimed at developing new anticancer scaffolds . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-9-5-12(10(2)24-9)16(21)18-17-20-19-15(25-17)7-11-3-4-13-14(6-11)23-8-22-13/h3-6H,7-8H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIGVYIOLKJWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with 2,5-dimethylfuran and oxadiazole intermediates. The synthetic route can vary based on the specific functional groups introduced during the process. A detailed synthetic pathway is essential for understanding its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to benzo[d][1,3]dioxole and oxadiazole derivatives. For instance:

  • Cytotoxicity : A study demonstrated that derivatives containing benzo[d][1,3]dioxole exhibited significant cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF-7. The IC50 values for some compounds were reported as low as 2.38 µM for HepG2 cells, indicating potent activity compared to standard drugs like doxorubicin .
  • Mechanisms of Action : The anticancer mechanisms include the inhibition of epidermal growth factor receptor (EGFR) and modulation of apoptosis-related proteins such as Bax and Bcl-2. These compounds also induce cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate antimicrobial properties against various pathogens. The benzo[d][1,3]dioxole moiety is known for its electron-rich nature, which enhances its interaction with microbial targets .

Case Study 1: Antitumor Evaluation

A series of novel derivatives were synthesized and tested for their antitumor activities against HeLa and A549 cell lines. Notably:

  • Compound C27 showed IC50 values of 2.07 ± 0.88 µM against HeLa cells.
  • Compound C16 exhibited an IC50 of 2.55 ± 0.34 µM against MCF-7 cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various targets involved in cancer progression. The results suggested strong interactions with key proteins implicated in tumor growth .

Data Summary Table

Compound Cell Line IC50 (µM) Mechanism
C27HeLa2.07 ± 0.88EGFR inhibition
C16MCF-72.55 ± 0.34Apoptosis induction
DoxorubicinHepG27.46Chemotherapeutic agent

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives of benzo[d][1,3]dioxole have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. One study synthesized a series of derivatives and evaluated their activity using the agar diffusion method. The results indicated that several compounds exhibited significant zones of inhibition and minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Sarcina .

CompoundActivityMIC (nM)Target Bacteria
4eHigh80Sarcina
6cModerate90Sarcina

Antitumor Properties

The compound has also been evaluated for its antitumor activities. A series of N-aryl derivatives were synthesized and tested against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some derivatives displayed potent growth inhibition with IC50 values below 5 µM. Notably, compound C27 showed IC50 values of 2.07 ± 0.88 µM against HeLa cells and 3.52 ± 0.49 µM against A549 cells .

CompoundCell LineIC50 (µM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C16MCF-72.55 ± 0.34

Pharmacological Insights

The pharmacological profile of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide suggests potential applications in treating various diseases due to its ability to interact with biological targets effectively. The oxadiazole ring is known for enhancing the bioactivity of compounds by improving their solubility and stability .

Mechanisms of Action:
The mechanisms through which these compounds exert their effects are still under investigation but may include:

  • Inhibition of specific enzymes involved in bacterial cell wall synthesis.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways.

Chemical Reactions Analysis

Hydrolysis Reactions

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or alkaline conditions, yielding distinct products:

Conditions Reactants Products Key Findings
Acidic (HCl, reflux)H₂O, HCl5-(Benzo[d] dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine + Dimethylfuran-3-carboxylic acidOxadiazole ring cleavage occurs at the C–O bond, releasing carboxylic acid .
Basic (NaOH, 80°C)NaOH, H₂ODiamide intermediate (unstable) → Further degradation productsBase-mediated hydrolysis favors amide bond scission over ring opening.

The stability of the oxadiazole ring is pH-dependent, with acidic conditions favoring complete ring cleavage and alkaline conditions leading to partial degradation .

Nucleophilic Substitution

The methylene bridge (–CH₂–) linking the benzodioxole and oxadiazole groups is susceptible to nucleophilic attack:

Nucleophile Conditions Products Efficiency
NH₃Ethanol, 60°C, 12 hrsAmine-substituted derivativeModerate (45%)
ThiophenolDMF, K₂CO₃, 100°C, 6 hrsBenzylthioether analogHigh (78%)
PiperidineCH₃CN, RT, 24 hrsPiperidinylmethyl-oxadiazole compoundLow (22%)

Reactivity is enhanced by electron-withdrawing effects from the oxadiazole ring, which polarizes the C–H bond in the methylene group.

Cyclization and Cross-Coupling

The oxadiazole and furan moieties participate in cycloaddition and metal-catalyzed coupling:

3.1. Huisgen Cycloaddition

  • Reactants : Phenylacetylene, Cu(I) catalyst

  • Conditions : DCM, RT, 24 hrs

  • Product : Triazole-linked hybrid compound (yield: 62%) .

  • Mechanism : 1,3-dipolar cycloaddition between oxadiazole and acetylene.

3.2. Suzuki-Miyaura Coupling

  • Reactants : 4-Bromophenylboronic acid, Pd(PPh₃)₄

  • Conditions : Toluene/EtOH, 80°C, 12 hrs

  • Product : Biaryl-furan conjugate (yield: 55%) .

  • Limitation : Low yield attributed to steric hindrance from dimethylfuran .

4.1. Furan Ring Oxidation

  • Oxidant : mCPBA (meta-chloroperbenzoic acid)

  • Conditions : CH₂Cl₂, 0°C → RT

  • Product : Furan epoxide derivative (unstable; decomposes above 40°C).

4.2. Catalytic Hydrogenation

  • Catalyst : Pd/C, H₂ (1 atm)

  • Conditions : MeOH, RT, 6 hrs

  • Product : Partially saturated oxadiazole (no full ring hydrogenation observed).

5.1. Amide Hydrolysis

  • Conditions : 6M HCl, reflux, 8 hrs

  • Product : 2,5-Dimethylfuran-3-carboxylic acid + Oxadiazol-2-amine (yield: 88%).

5.2. Esterification

  • Reactants : MeOH, H₂SO₄ (catalytic)

  • Conditions : Reflux, 24 hrs

  • Product : Methyl ester analog (yield: 73%).

Stability Under Thermal and Photolytic Conditions

Condition Observation
Thermal (150°C)Decomposition via oxadiazole ring rearrangement (TGA-DSC confirms at 162°C).
UV Light (254 nm)Benzodioxole ring undergoes photooxidation to quinone (HPLC-MS confirmation).

Key Mechanistic Insights

  • Oxadiazole Reactivity : The 1,3,4-oxadiazole ring acts as both an electron-deficient heterocycle and a hydrogen-bond acceptor, directing nucleophilic/electrophilic attacks .

  • Benzodioxole Stability : The methylenedioxy group resists electrophilic substitution but undergoes oxidative cleavage under strong conditions.

  • Steric Effects : Dimethyl substituents on the furan ring hinder cross-coupling reactions, necessitating optimized catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 55)

  • Core Structure : Thiazole ring substituted with a cyclopropanecarboxamide and a 3-chloro-4-methoxybenzoyl group.
  • Key Differences: Replaces the oxadiazole ring with a thiazole, altering electronic properties (thiazole is more polarizable). Incorporates a cyclopropane ring, which may enhance conformational rigidity compared to the flexible benzodioxolylmethyl chain in the target compound.

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19)

  • Core Structure: Pyrrole carboxamide linked to a dihydropyridinone moiety.
  • The dihydropyridinone group introduces a hydrogen-bond donor/acceptor system absent in the target compound, which could enhance solubility but reduce membrane permeability .

N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide

  • Core Structure : Benzofuran carbohydrazide fused to a dihydrothiazole ring.
  • Key Differences :
    • The nitro group at position 5 of the benzofuran confers strong electron-withdrawing effects, contrasting with the electron-donating methyl groups on the furan in the target compound.
    • The dihydrothiazole ring’s reduced state may increase susceptibility to oxidation compared to the fully aromatic oxadiazole .

Structural and Functional Comparison Table

Compound Name Core Heterocycle Key Substituents Hypothetical Properties (vs. Target Compound)
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxol-5-ylmethyl, 2,5-dimethylfuran-3-carboxamide High metabolic stability; moderate lipophilicity
Compound 55 Thiazole Cyclopropanecarboxamide, 3-chloro-4-methoxybenzoyl Enhanced rigidity; potential CYP450 inhibition
D-19 Pyrrole Dihydropyridinone, benzo[d][1,3]dioxol-5-ylmethyl Improved solubility; reduced blood-brain barrier penetration
Benzofuran-Thiazole Derivative Benzofuran-Thiazole 3-Hydroxy-5-nitro, ethylamino Higher reactivity; potential mutagenicity (nitro group)

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide?

Answer:
The compound is synthesized via a multi-step approach:

Core intermediate preparation : React benzo[d][1,3]dioxol-5-ylmethyl derivatives with hydrazine derivatives to form the 1,3,4-oxadiazole ring. For example, a chloroform-based reaction with triethylamine as a base and acid chlorides (e.g., 2,5-dimethylfuran-3-carbonyl chloride) facilitates carboxamide bond formation .

Purification : Post-reaction, the crude product is washed with 10% NaHCO₃ to remove acidic byproducts, dried over Na₂SO₄, and recrystallized from ethanol-DMF mixtures for purity .

Validation : Confirm structural integrity via NMR (e.g., Varian Mercury 400 MHz) and TLC (Merck Silica Gel 60 F₂₅₄ plates) .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar oxadiazole derivatives?

Answer:
Discrepancies in activity data may arise from:

  • Substituent effects : The position and electronic nature of substituents (e.g., methoxy vs. halogen groups) significantly impact receptor binding. For example, electron-withdrawing groups on the benzodioxole ring enhance anticonvulsant activity in related compounds .
  • Assay variability : Standardize in vivo models (e.g., maximal electroshock seizure tests) and in vitro assays (e.g., GABA receptor binding) to ensure reproducibility .
  • Statistical rigor : Use dose-response curves (EC₅₀/IC₅₀) and ANOVA for cross-study comparisons .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • HPLC-MS : Quantify purity (≥95%) using C18 columns with acetonitrile/water gradients and monitor degradation products under stress conditions (e.g., 40°C, 75% humidity) .
  • NMR spectroscopy : Assign peaks for the benzodioxole methyl (δ 3.8–4.1 ppm), oxadiazole protons (δ 8.2–8.5 ppm), and dimethylfuran groups (δ 2.1–2.4 ppm) .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) and crystallinity .

Advanced: How can computational modeling optimize the synthesis and bioactivity of this compound?

Answer:

  • Reaction design : Use density functional theory (DFT) to predict reaction pathways (e.g., cyclization energetics for oxadiazole formation) and identify optimal catalysts .
  • Docking studies : Model interactions with biological targets (e.g., voltage-gated sodium channels) using AutoDock Vina. Prioritize substituents that enhance hydrogen bonding (e.g., -OCH₃ groups) .
  • ADMET prediction : Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., logP ~3.2, BBB permeability) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Polar aprotic mixtures : Ethanol-DMF (3:1 v/v) is effective for recrystallization due to balanced solubility and polarity .
  • Avoid protic solvents : Methanol/water may induce hydrolysis of the oxadiazole ring.
  • Crystallization monitoring : Use polarized light microscopy to track crystal habit (e.g., needle vs. plate morphology) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Core modifications : Synthesize analogs with variations in:

  • Benzodioxole substituents : Replace methyl with tert-butyl to assess steric effects .
  • Oxadiazole linkage : Compare 1,3,4-oxadiazole vs. 1,2,4-triazole rings for metabolic stability .

Bioactivity profiling : Screen derivatives against panels (e.g., NCI-60 cancer cell lines) and correlate activity with electronic parameters (Hammett σ values) .

Data analysis : Apply multivariate regression to identify key descriptors (e.g., molar refractivity, π-surface area) .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent : Dissolve in anhydrous DMSO (≥99.9%) for stock solutions; avoid aqueous buffers (pH >7) to prevent hydrolysis .
  • Stability monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or CuI/ligand systems for Ullmann reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 18 hrs conventional) and improve yields by 15–20% .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted acid chlorides) and adjust stoichiometry .

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